rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans
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Overview
Description
rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound is characterized by its oxane ring, a bromine atom, and a nitrile group, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of oxane with bromine in the presence of a suitable catalyst to form the bromo derivative
Industrial Production Methods
Industrial production of rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The oxane ring can be oxidized to form oxirane or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Sodium cyanide or potassium cyanide for nitrile introduction.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: m-Chloroperbenzoic acid (m-CPBA).
Major Products
The major products formed from these reactions include various substituted oxane derivatives, amines, and oxygenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans involves its interaction with specific molecular targets, depending on the context of its use. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the nitrile group is converted to an amine, altering the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,3S)-3-bromooxolane-2-carbonitrile, trans: Similar structure but with an oxolane ring.
rac-(2R,3S)-3-bromo-2-ethynyloxane, trans: Contains an ethynyl group instead of a nitrile group.
Properties
CAS No. |
2624109-09-5 |
---|---|
Molecular Formula |
C6H8BrNO |
Molecular Weight |
190 |
Purity |
95 |
Origin of Product |
United States |
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